molecular formula C10H25NO3Si B1265627 N-(3-(Trimethoxysilyl)propyl)butylamine CAS No. 31024-56-3

N-(3-(Trimethoxysilyl)propyl)butylamine

Cat. No. B1265627
CAS RN: 31024-56-3
M. Wt: 235.4 g/mol
InChI Key: XCOASYLMDUQBHW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of silane compounds, including N-(3-(Trimethoxysilyl)propyl)butylamine, involves complex chemical reactions where the silane group is introduced into organic molecules. These syntheses are pivotal for creating materials with specific properties, such as adhesion, hydrophobicity, and reactivity towards other molecules.

Molecular Structure Analysis

The molecular structure of N-(3-(Trimethoxysilyl)propyl)butylamine is crucial for its function and application. The silane group enables it to bond with inorganic surfaces, while the butylamine portion can interact with organic materials. This dual functionality is essential for applications in surface modifications and treatments.

Chemical Reactions and Properties

N-(3-(Trimethoxysilyl)propyl)butylamine undergoes various chemical reactions, including hydrolysis and condensation, when exposed to moisture. These reactions are fundamental for the compound's application in creating cross-linked, organic-inorganic hybrid materials. The compound's ability to form stable bonds with both organic and inorganic substances is a key property utilized in coatings, adhesives, and sealants.

Physical Properties Analysis

The physical properties of N-(3-(Trimethoxysilyl)propyl)butylamine, such as solubility, boiling point, and viscosity, are important for its processing and application. These properties influence the compound's behavior in solutions and its interaction with other materials during the formulation of products.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and compatibility with other chemicals, define the applications and limitations of N-(3-(Trimethoxysilyl)propyl)butylamine. Understanding these properties is essential for optimizing the compound's use in industrial and research settings.

References

  • Preparation and performance of CO2 adsorbent with N1-(3-(trimethoxysilyl)propyl)-1,3-propanediamine showing improved stability and adsorption capacity (Sim et al., 2020).
  • Organic-inorganic cross-linked structures prepared from n-butyl methacrylate-3-(trimethoxysilyl)propyl methacrylate copolymers highlighting the interaction and formation mechanisms of such hybrid materials (Pavlyuchenko et al., 2007).
  • Investigation of the synthesis and structure of quaternary ammonium salts, providing insights into molecular interactions and structure-function relationships relevant to silane compounds (Skorupa et al., 2004).

Scientific Research Applications

Spectroscopic Analysis

N-(3-(Trimethoxysilyl)propyl)butylamine has been analyzed spectroscopically, particularly in the context of butylamine. For instance, a study by Campos and Gómez Marigliano (2020) used FT-Raman and FT-infrared spectra to investigate butylamine and confirmed the existence of certain types of hydrogen-bonded complexes (Campos & Gómez Marigliano, 2020).

Surface Derivatization

The compound is also relevant in the field of surface derivatization. Simon, Ricco, and Wrighton (1982) described its application as a photoanode derivatizing reagent that can be covalently anchored to electrodes, enhancing durability and stability (Simon, Ricco, & Wrighton, 1982).

Chemisorption Studies

In chemisorption studies, the silylating agent 3-trimethoxysilyl-1-propanethiol, closely related to N-(3-(Trimethoxysilyl)propyl)butylamine, has been immobilized on silica gel for adsorption analysis, as investigated by Cestari and Airoldi (1997) (Cestari & Airoldi, 1997).

Hydrolysis Monitoring

The compound's role in hydrolysis processes was explored by Tleuova et al. (2016), who used 3-(trimethoxysilyl)propyl methacrylate (TPM) for monitoring chemical reactions with water (Tleuova et al., 2016).

Polymerization Studies

N-(3-(Trimethoxysilyl)propyl)butylamine and related compounds have been utilized in polymerization studies. For example, Pavlyuchenko et al. (2007) investigated the copolymerization of n-butyl methacrylate with 3-(trimethoxysilyl)propyl methacrylate, focusing on the formation of organic-inorganic cross-linked structures (Pavlyuchenko et al., 2007).

Corrosion Inhibition

The compound has also been studied for its role in corrosion inhibition. Bastidas, Damborenea, and Vázquez (1997) explored the use of n-butylamine, which shares structural similarities with N-(3-(Trimethoxysilyl)propyl)butylamine, in inhibiting mild steel corrosion in hydrochloric acid (Bastidas, Damborenea, & Vázquez, 1997).

Material Science Applications

In material science, the compound has been instrumental in fabricating functional hybrid materials. Chung, Jones, and Georgiou (2015) discussed the group transfer polymerization of the functional monomer 3-(trimethoxysilyl)propyl methacrylate to produce polymers with various architectures (Chung, Jones, & Georgiou, 2015).

CO2 Adsorption Mechanism

Finally, Basaran, Topçubaşı, and Davran-Candan (2021) investigated CO2 adsorption over 3-(trimethoxysilyl)propylamine-functionalized mesoporous silica, providing insights into the capture mechanism of amine-based sorbents (Basaran, Topçubaşı, & Davran-Candan, 2021).

properties

IUPAC Name

N-(3-trimethoxysilylpropyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H25NO3Si/c1-5-6-8-11-9-7-10-15(12-2,13-3)14-4/h11H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCOASYLMDUQBHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCC[Si](OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H25NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1067590
Record name 1-Butanamine, N-[3-(trimethoxysilyl)propyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1-Butanamine, N-[3-(trimethoxysilyl)propyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

N-(3-(Trimethoxysilyl)propyl)butylamine

CAS RN

31024-56-3
Record name N-[3-(Trimethoxysilyl)propyl]-1-butanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31024-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butanamine, N-(3-(trimethoxysilyl)propyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butanamine, N-[3-(trimethoxysilyl)propyl]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Butanamine, N-[3-(trimethoxysilyl)propyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1067590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[3-(trimethoxysilyl)propyl]butylamine
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DJ Gardner, Y Han, A Kiziltas, Y Peng - Advanced Structures & Composites …, 2010 - swst.org
Cellulose shows great potential for application in green materials because it is abundant, renewable, has a microfibrillar structure, can be made multifunctional, and self-assemble into …
Number of citations: 3 www.swst.org
MG Yıldız, T Davran-Candan, ME Günay… - Journal of CO2 …, 2019 - Elsevier
This study aims to extract knowledge for CO 2 capture by amine-functionalized mesoporous silica (MCM-41 and SBA-15) through exploratory analysis and decision tree classification of …
Number of citations: 30 www.sciencedirect.com

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